molecular formula C13H22F2N2O3 B3217455 tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1179337-15-5

tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Katalognummer: B3217455
CAS-Nummer: 1179337-15-5
Molekulargewicht: 292.32 g/mol
InChI-Schlüssel: QFFLDEOZINEKMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CAS No.: 1179337-15-5 Molecular Formula: C₁₃H₂₂N₂O₃F₂ Molecular Weight: 292.32 g/mol Key Features:

  • Spirocyclic Core: A 5.5-membered spiro system combining a 1-oxa (oxygen-containing) ring and a 4,9-diaza (two nitrogen atoms) ring.
  • Substituents: Two fluorine atoms at the 2,2-positions and a tert-butyl carboxylate group at the 9-position.
  • Applications: Primarily used in medicinal chemistry and drug discovery as a building block for protease inhibitors or CNS-targeting molecules due to its spirocyclic rigidity and fluorinated motifs .

Eigenschaften

IUPAC Name

tert-butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O3/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-16-9-13(14,15)20-12/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFLDEOZINEKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728578
Record name tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179337-15-5
Record name 1,1-Dimethylethyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179337-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has garnered interest due to its potential biological activities, although research on its specific applications remains limited. This article aims to explore the biological activity of this compound, synthesizing available data from various sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H22F2N2O3, with a molar mass of approximately 292.32 g/mol. Its structure includes:

  • Tert-butyl group : Enhances lipophilicity and potential interactions with biological membranes.
  • Difluoro substituents : May influence the compound's reactivity and interaction with biological targets.
  • Carboxylate functional group : Potentially involved in hydrogen bonding and ionic interactions in biological systems.

Structural Comparison

The following table compares this compound with related compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylateSimilar spirocyclic frameworkLacks fluorine substituents
Tert-butyl 2-fluoro-1-oxa-4,9-diazaspiro[5.5]undecaneOne fluorine atom instead of twoDifferent reactivity profile
Tert-butyl 3-fluoro-1-thia-4,9-diazaspiro[5.5]undecaneContains sulfur instead of oxygenPotentially different biological activities

While specific studies on this compound are scarce, compounds with similar structural features often exhibit significant biological activities. These may include:

  • Antimicrobial Activity : Compounds with spirocyclic structures have been reported to possess antimicrobial properties due to their ability to disrupt bacterial cell membranes.
  • Anticancer Potential : Structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The presence of functional groups such as carboxylates may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Study on Related Compounds

Research on similar compounds has indicated potential pathways through which these substances exert their biological effects:

  • A study examining spirocyclic compounds found that those containing fluorine atoms displayed enhanced binding affinity to certain protein targets, suggesting a role in drug design for therapeutic applications.

Interaction Studies

Understanding how this compound interacts within biological systems is crucial for elucidating its potential applications. Interaction studies could involve:

  • Molecular Docking : Predicting binding affinities to various biological targets.
  • In Vitro Assays : Evaluating the compound's effects on cell lines to assess cytotoxicity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (1179337-15-5) 2,2-difluoro, 1-oxa, 4,9-diaza C₁₃H₂₂N₂O₃F₂ 292.32 Enhanced metabolic stability; fluorinated spiro scaffold
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate (N/A) 9-phenyl, 1-aza (single nitrogen) C₂₁H₃₁NO₂ 329.48 Increased lipophilicity due to phenyl group; used in ligand design
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (N/A) 7-methyl, 9-oxa, 1-aza C₁₄H₂₆N₂O₂ 254.37 Methyl substitution enhances solubility; oxa ring improves hydrogen bonding
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) 9-oxo (ketone), 3-aza C₁₃H₂₁NO₃ 239.32 Ketone group introduces polarity; lower bioavailability score (~0.55)
tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate (1209319-87-8) 2-oxo, 1-oxa, 3,9-diaza C₁₃H₂₂N₂O₄ 270.33 Ketone at 2-position increases reactivity; used in peptide mimetics
Target Compound (1179337-15-5) :
  • Synthesis: Limited details in evidence, but fluorination likely occurs via late-stage electrophilic substitution or using fluorinated precursors.
  • Stability : Fluorine atoms reduce metabolic oxidation, enhancing in vivo stability .
  • Solubility: Lower aqueous solubility (predicted logP ~2.1) compared to non-fluorinated analogs due to hydrophobic fluorine atoms .
Analogues :
  • Phenyl-Substituted Analog () : Synthesized via flash column chromatography (5:1 pentane/DCM), yielding 32% as a clear oil. ¹H NMR shows aromatic protons (δ 7.32–7.14) and tert-butyl signals (δ 1.49) .
  • 9-Oxo Analog (873924-08-4) : Higher polarity (logP ~1.8) due to ketone; stored at 2–8°C to prevent degradation .
  • 2-Oxo Analog (1209319-87-8) : Purity 95%; used in high-throughput crystallography due to rigid spiro core .

Q & A

Q. What are the typical synthetic routes for tert-butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate?

The synthesis involves multi-step organic reactions, including spirocyclic ring formation and functional group modifications. A common approach utilizes Buchwald–Hartwig coupling for introducing nitrogen-containing moieties, followed by fluorination and Boc protection. Key steps include:

  • Spirocyclic core assembly : Cyclization reactions under controlled temperatures (e.g., 150°C in dioxane) with Pd-based catalysts (e.g., Pd Ruphos G4) .
  • Fluorination : Selective introduction of fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride) or analogous fluorinating agents.
  • Boc protection : tert-Butyloxycarbonyl (Boc) groups are introduced to stabilize amines during subsequent reactions . Critical parameters: Solvent choice (e.g., THF, dioxane), reaction time (4–17 hours), and catalyst loading (1–5 mol%) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic framework and substituent positions. For example, tert-butyl groups exhibit characteristic singlets at δ ~1.48 ppm (¹H) and ~80 ppm (¹³C). Fluorine atoms influence neighboring proton shifts due to electronegativity .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass 292.168788) .
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated in related spirocyclic compounds using SHELX software for refinement .

Table 1: Representative NMR Data (CDCl₃)

Proton Positionδ (ppm)MultiplicityAssignment
Boc methyl1.48Singlet9 x CH₃
Spirocyclic CH₂3.34SingletN-CH₂-N
Aromatic protons6.54–7.25MultipletSubstituted phenyl

Advanced Research Questions

Q. How can reaction conditions be optimized for the Buchwald–Hartwig coupling step in the synthesis?

Optimization focuses on:

  • Catalyst selection : Pd Ruphos G4 outperforms other catalysts in coupling efficiency due to its robust oxidative addition and reductive elimination kinetics .
  • Base choice : Cs₂CO₃ or LiHMDS enhances nucleophilic displacement, particularly for sterically hindered intermediates .
  • Temperature control : Reactions at 150°C in dioxane achieve >90% yield, while lower temperatures (e.g., 100°C) result in incomplete conversion . Methodological note: Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or side-product formation.

Q. What analytical techniques resolve contradictions in reported spectral data for structurally related compounds?

Discrepancies in NMR or mass spectra often arise from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Dynamic exchange : Broadening of signals due to conformational flexibility in the spirocyclic system .
  • Impurity interference : Use preparative HPLC to isolate pure fractions before analysis. Cross-validate with 2D NMR (e.g., COSY, HSQC) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the compound’s reactivity?

The Boc group:

  • Protects amines : Prevents undesired nucleophilic reactions during synthesis .
  • Facilitates purification : Enhances solubility in organic solvents (e.g., dichloromethane).
  • Enables controlled deprotection : Acidic conditions (e.g., HCl/MeOH) remove Boc without degrading the spirocyclic core . Advanced application: Boc removal kinetics can be studied via in situ IR spectroscopy to optimize reaction timelines.

Q. How does fluorination at the 2,2-position impact the compound’s physicochemical properties?

Fluorine substitution:

  • Enhances metabolic stability : Reduces susceptibility to oxidative degradation in biological systems.
  • Modulates lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Influences conformation : Fluorine’s electronegativity restricts rotational freedom in the spirocyclic ring, as evidenced by X-ray diffraction .

Data Contradiction Analysis

Discrepancies in reported yields for Buchwald–Hartwig coupling (e.g., 36% vs. 93% in similar reactions) may stem from:

  • Catalyst batch variability : Pd precursor purity affects activity.
  • Substrate steric effects : Bulky substituents hinder coupling efficiency.
  • Workup protocols : Incomplete extraction or column chromatography losses.
    Resolution: Standardize catalyst sources and employ mass-directed purification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.